

# Part 1: The Rise of a Privileged Scaffold: An Introduction

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## Compound of Interest

**Compound Name:** *5-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide*

**CAS No.:** 1175774-02-3

**Cat. No.:** B1517426

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The 5-aminopyrazole carboxamide core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and agrochemicals.[1][2] Its inherent structural features, including multiple points for substitution and the ability to form key hydrogen bonds, make it a versatile building block for the design of biologically active molecules.[3][4] This guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of this remarkable chemical entity, tailored for researchers, scientists, and professionals in drug development. The narrative will delve into the causality behind experimental choices and provide self-validating protocols, ensuring a blend of technical accuracy and practical insight.

The significance of the 5-aminopyrazole carboxamide scaffold lies in its wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory properties.[3][4] This has led to its incorporation into numerous clinically successful drugs and promising drug candidates.[4]

## Part 2: Genesis of a Scaffold: Discovery and Historical Development

The history of 5-aminopyrazoles spans over a century, with their chemistry being extensively investigated and reviewed in the mid-20th century.[1][2] The initial discovery and synthesis of the 5-aminopyrazole core laid the foundation for the subsequent development of 5-aminopyrazole carboxamides. The most versatile and historically significant method for synthesizing the 5-aminopyrazole ring system involves the condensation of  $\beta$ -ketonitriles with hydrazines.[2] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the 5-aminopyrazole.[2]

Another key historical route to this scaffold is the condensation of  $\alpha,\beta$ -unsaturated nitriles with hydrazines. The presence of a leaving group on the alkene is crucial for the successful formation of the aromatic pyrazole ring. Over the years, these foundational synthetic strategies have been refined and expanded upon, leading to a plethora of substituted 5-aminopyrazole derivatives. The introduction of the carboxamide functional group at the 4-position of the pyrazole ring proved to be a pivotal moment, significantly broadening the therapeutic potential of this scaffold and leading to the development of highly specific and potent drug molecules.

## Part 3: Architecting the Core: Synthetic Methodologies

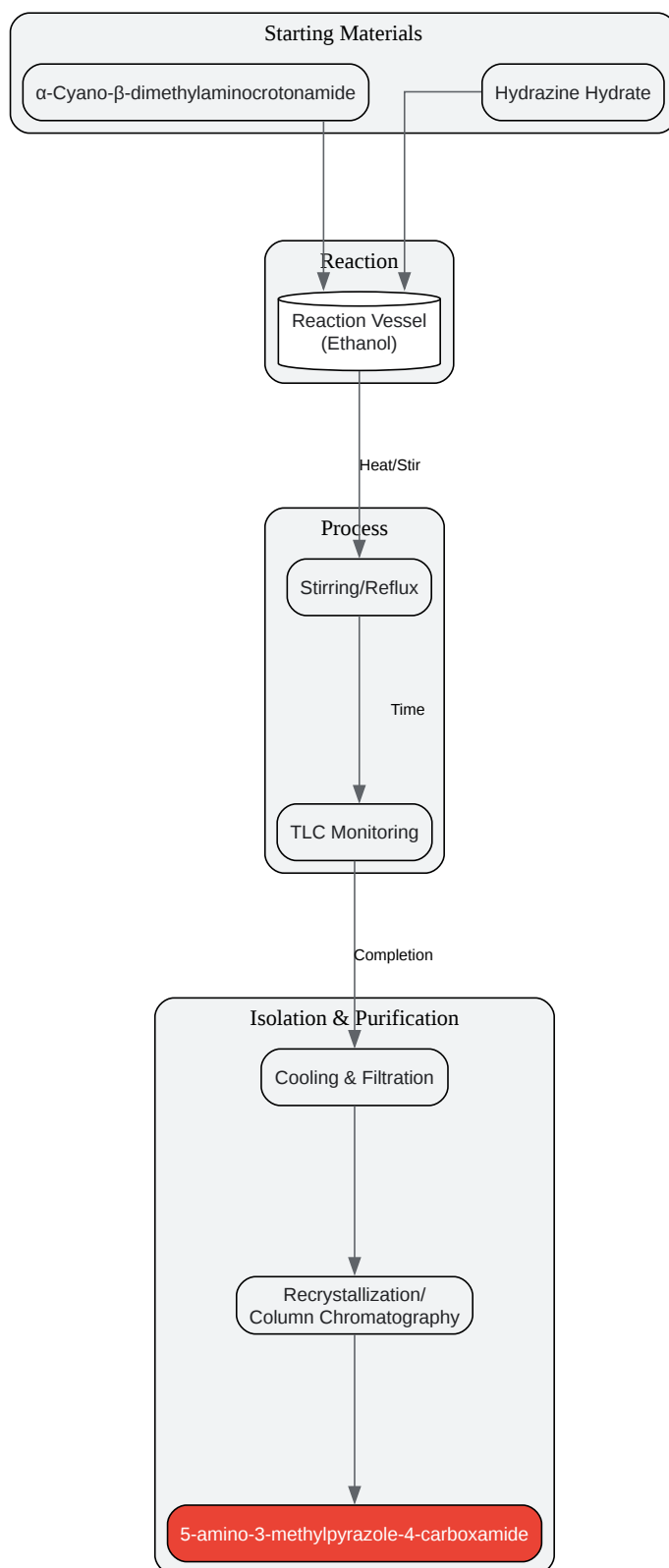
The synthesis of 5-aminopyrazole carboxamides can be achieved through various routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. This section details the most common and effective synthetic strategies.

### Pillar 1: Condensation of $\beta$ -Ketonitriles with Hydrazines

This classical approach remains one of the most versatile methods for the synthesis of 5-aminopyrazoles.[2] The reaction is initiated by the nucleophilic attack of a hydrazine on the carbonyl group of a  $\beta$ -ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the other nitrogen of the hydrazine on the nitrile carbon, leads to the formation of the 5-aminopyrazole ring.[2]

Detailed Experimental Protocol: Synthesis of 5-amino-3-methylpyrazole-4-carboxamide[2]

- **Reaction Setup:** To a solution of  $\alpha$ -cyano- $\beta$ -dimethylaminocrotonamide (1 mmol) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 mmol).
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the specific substrates.
- **Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification using techniques such as recrystallization or column chromatography.



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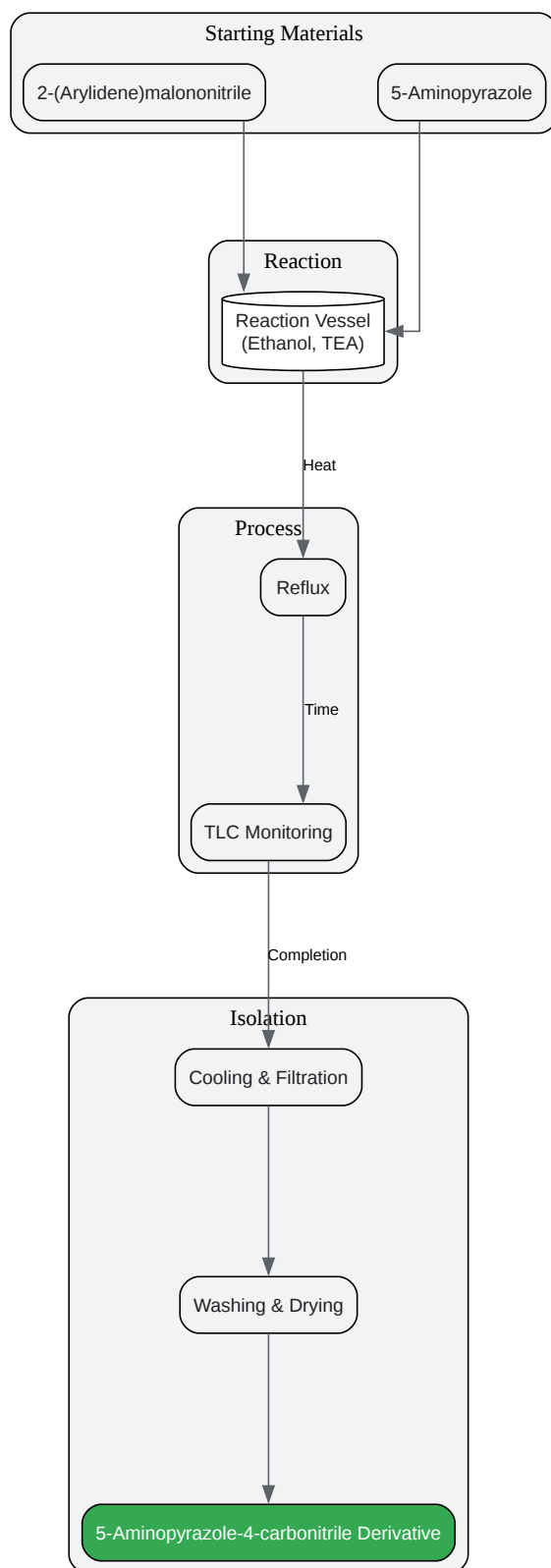
Caption: Workflow for the synthesis of 5-amino-3-methylpyrazole-4-carboxamide.

## Pillar 2: Cyclization of $\alpha,\beta$ -Unsaturated Nitriles

This method provides an alternative and efficient route to the 5-aminopyrazole core. The reaction involves the condensation of an  $\alpha,\beta$ -unsaturated nitrile, bearing a suitable leaving group at the  $\beta$ -position, with a hydrazine. The reaction conditions can influence the regioselectivity of the final product.

Detailed Experimental Protocol: Synthesis of a 5-Aminopyrazole-4-carbonitrile derivative<sup>[3]</sup>

- **Reaction Setup:** A mixture of an appropriate 2-(arylidene)malononitrile derivative (1 mmol) and a 5-aminopyrazole (1 mmol) is prepared in a suitable solvent like ethanol.
- **Catalyst/Reagent:** A catalytic amount of a base such as triethylamine (TEA) is often added to facilitate the reaction.
- **Reaction Conditions:** The mixture is typically heated under reflux for several hours.
- **Monitoring and Work-up:** The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed, and dried.



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Caption: Synthetic pathway for a 5-aminopyrazole-4-carbonitrile derivative.

## Data Presentation: Comparative Analysis of Synthetic Routes

Synthetic Route	Key Starting Materials	Typical Reaction Conditions	Yield Range	Advantages	Disadvantages
Condensation of $\beta$ -Ketonitriles	$\beta$ -Ketonitriles, Hydrazines	Room temperature to reflux, various solvents	Good to Excellent	Versatile, well-established	Availability of substituted $\beta$ -ketonitriles can be a limitation
Cyclization of $\alpha,\beta$ -Unsaturated Nitriles	$\alpha,\beta$ -Unsaturated nitriles, Hydrazines	Often requires a base catalyst, reflux	Moderate to Good	Access to diverse substitution patterns	Regioselectivity can be an issue
Multi-component Reactions	Aldehydes, Malononitrile, Phenylhydrazine	Catalytic, often in green solvents	Good to Excellent	High atom economy, operational simplicity	Optimization of reaction conditions can be complex

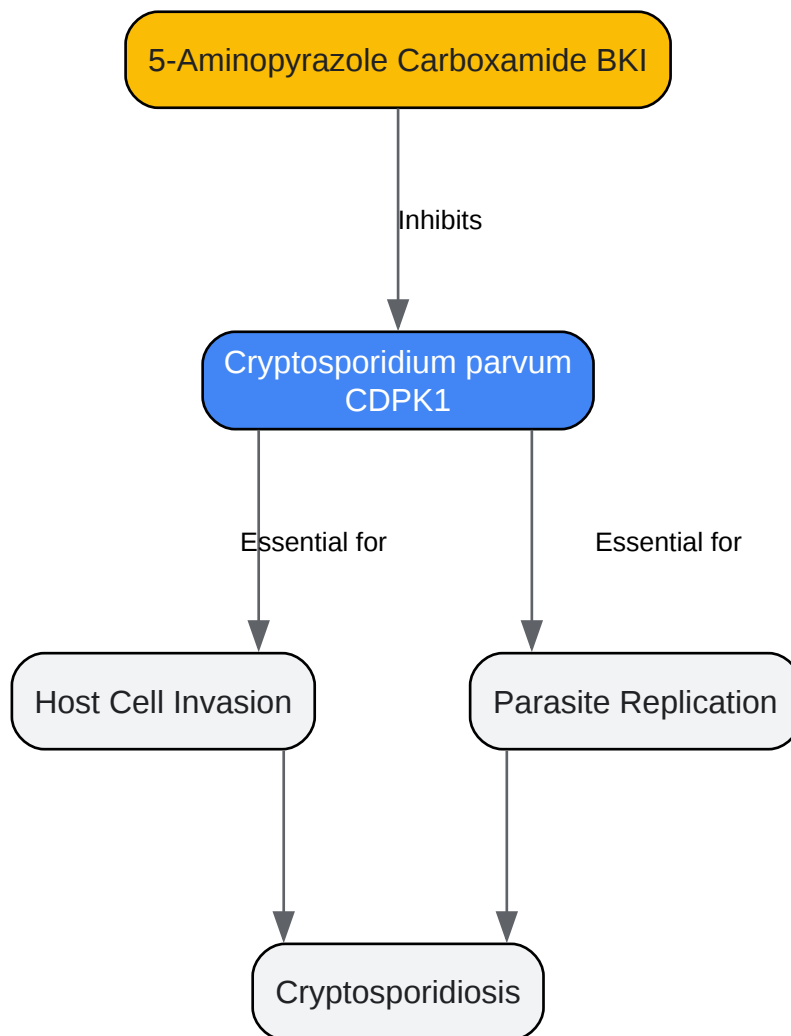
## Part 4: From Scaffold to Solution: Applications in Drug Development

The 5-aminopyrazole carboxamide scaffold is a cornerstone in modern drug discovery, with its derivatives showing remarkable efficacy against a range of diseases.

### Case Study 1: Bumped-Kinase Inhibitors (BKIs) for Cryptosporidiosis

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite *Cryptosporidium*, poses a significant threat to global health, particularly in children and immunocompromised individuals.<sup>[5][6]</sup> Selective 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors (BKIs) have emerged as a promising therapeutic strategy.<sup>[5][6][7]</sup> These inhibitors are

designed to selectively target parasite kinases, such as calcium-dependent protein kinase 1 (CDPK1), which are essential for parasite viability.[5] The "bumped" design allows the inhibitor to fit into a modified ATP-binding pocket of the parasite kinase, while being excluded from the corresponding human kinases, thus ensuring selectivity and reducing off-target effects. Several BKIs based on the 5-aminopyrazole-4-carboxamide scaffold have demonstrated potent anti-parasitic activity in both in vitro and in vivo models.[5][6]



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Caption: Mechanism of action of BKIs in Cryptosporidiosis.

## Case Study 2: Pan-FGFR Covalent Inhibitors for Cancer Therapy

Aberrant activation of fibroblast growth factor receptors (FGFRs) is a key driver in various cancers.[8] The development of FGFR inhibitors is a clinically validated strategy for cancer treatment. However, the emergence of drug resistance, often due to mutations in the FGFR kinase domain, limits the efficacy of existing therapies.[8] To overcome this challenge, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as novel pan-FGFR covalent inhibitors.[8] These compounds are designed to form an irreversible covalent bond with a cysteine residue in the active site of FGFR, leading to sustained inhibition of both wild-type and mutant forms of the receptor.[8]

## Case Study 3: The Pyrazole Core in Blockbuster Drugs - Celecoxib and Sildenafil

The versatility of the pyrazole scaffold is exemplified by its presence in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).

- Celecoxib: A selective COX-2 inhibitor, Celecoxib, is widely used for the treatment of pain and inflammation.[9][10] Its synthesis involves the reaction of a trifluoromethyl  $\beta$ -dicarbonyl compound with an N-substituted hydrazine.[9] The discovery of Celecoxib was a landmark in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.[9]
- Sildenafil: Initially investigated for hypertension and angina, Sildenafil was serendipitously discovered to be an effective treatment for erectile dysfunction.[11][12][13] The synthesis of Sildenafil involves the preparation of a pyrazole derivative, which is then elaborated to form the final pyrazolopyrimidinone structure.[14]

## Part 5: Future Horizons and Conclusion

The 5-aminopyrazole carboxamide scaffold continues to be a fertile ground for drug discovery and development. Emerging applications include their use as Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases and as potential agents for blocking malaria transmission. [15][16] The ongoing exploration of new synthetic methodologies, including green chemistry approaches, will undoubtedly lead to the discovery of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

In conclusion, the journey of 5-aminopyrazole carboxamides from their initial synthesis to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of

organic synthesis and rational drug design. Their rich history and diverse biological activities ensure that they will remain a focal point of research for years to come.

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